methyl (2S,4S,5R)-1,2-dimethyl-4-[methyl-[(3-methylpyridin-4-yl)methyl]carbamoyl]-5-(2-methylphenyl)pyrrolidine-2-carboxylate
Overview
Description
Methyl (2S,4S,5R)-1,2-dimethyl-4-[methyl-[(3-methylpyridin-4-yl)methyl]carbamoyl]-5-(2-methylphenyl)pyrrolidine-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple methyl groups, a pyrrolidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-1,2-dimethyl-4-[methyl-[(3-methylpyridin-4-yl)methyl]carbamoyl]-5-(2-methylphenyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the methyl groups and the pyridine moiety. Key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Pyridine Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R)-1,2-dimethyl-4-[methyl-[(3-methylpyridin-4-yl)methyl]carbamoyl]-5-(2-methylphenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4S,5R)-1,2-dimethyl-4-[methyl-[(3-methylpyridin-4-yl)methyl]carbamoyl]-5-(2-methylphenyl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-1,2-dimethyl-4-[methyl-[(3-methylpyridin-4-yl)methyl]carbamoyl]-5-(2-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S,5R)-1,2-dimethyl-4-[methyl-[(3-methylpyridin-4-yl)methyl]carbamoyl]-5-(2-methylphenyl)pyrrolidine-2-carboxylate: shares similarities with other pyrrolidine-based compounds and pyridine derivatives.
Pyrrolidine-2-carboxylate derivatives: These compounds have similar structural features and may exhibit comparable biological activities.
Pyridine-based compounds: These compounds are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2S,4S,5R)-1,2-dimethyl-4-[methyl-[(3-methylpyridin-4-yl)methyl]carbamoyl]-5-(2-methylphenyl)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-16-9-7-8-10-19(16)21-20(13-24(3,27(21)5)23(29)30-6)22(28)26(4)15-18-11-12-25-14-17(18)2/h7-12,14,20-21H,13,15H2,1-6H3/t20-,21-,24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMJSPWBORZUGE-HFMPRLQTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(CC(N2C)(C)C(=O)OC)C(=O)N(C)CC3=C(C=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2[C@H](C[C@@](N2C)(C)C(=O)OC)C(=O)N(C)CC3=C(C=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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